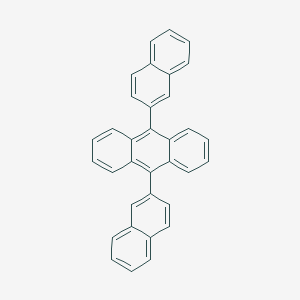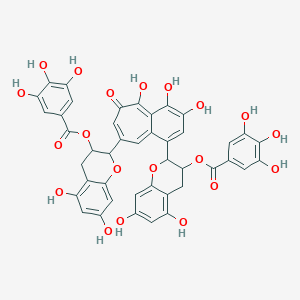
Theaflavin digallate; Theaflavine-3,3'-digallate
Description
Theaflavin digallate, also known as Theaflavine-3,3'-digallate (TF3), is a polyphenol found in black tea, formed during the fermentation of tea leaves through the polymerization and oxidation of green tea catechins, especially epicatechin gallate and epigallocatechin-3-gallate (EGCG). This compound is of significant interest due to its various biological activities, including antioxidant, anticancer, and anti-inflammatory effects, among others. The following sections provide a detailed analysis of the synthesis, molecular structure, chemical reactions, properties, and more, excluding information related to drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of Theaflavin digallate involves the enzymatic oxidation of tea catechins. Pear polyphenol oxidase (PPO) has been utilized for the effective synthesis of TF3, employing epicatechin gallate (ECG) and epigallocatechin-3-O-gallate (EGCG) as substrates. This process highlights the biocatalytic approach to synthesizing TF3, achieving a maximum yield of 42.23% based on the amount of ECG added, showcasing the potential for efficient production methods (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of Theaflavin digallate consists of two flavan-3-ol units linked to a benzotropolone ring, with gallate esters at the 3 and 3' positions. The structural elucidation and the relative configurations of TF3 and its precursors have been established through synthetic methods, NMR, and mass spectrometry, providing a comprehensive understanding of its complex molecular architecture (Collier et al., 1973).
Chemical Reactions and Properties
Theaflavin digallate exhibits a unique set of chemical reactions, particularly in its antioxidant mechanism. It reacts with hydroxyl radicals generated by hydrogen peroxide, indicating its potential for antioxidant applications. The reaction products suggest that the A-ring, rather than the benzotropolone moiety, is the initial site for the formation of reaction products in oxidative systems (Sang et al., 2003).
Physical Properties Analysis
Theaflavin digallate's physical properties, such as solubility and stability, play a crucial role in its biological activities and applications. While specific studies on these properties were not highlighted, it's known that the solubility of TF3 in water and organic solvents significantly affects its antioxidant capacity and bioavailability.
Chemical Properties Analysis
Theaflavin digallate's chemical properties, including its ability to chelate metals and scavenge free radicals, are foundational to its bioactivity. Studies have shown that TF3 and its gallate esters possess significant antioxidant activities, effectively scavenging radicals in both aqueous and lipophilic phases. This activity is attributed to their structure, particularly the presence of gallate esters, which enhance their radical scavenging abilities and metal chelation properties, with a hierarchy of reactivity observed as TF3 being the most potent antioxidant among theaflavins (Miller et al., 1996).
Scientific Research Applications
Theaflavin digallate (TFDG) is an antioxidant natural phenol found in black tea, and a theaflavin derivative . It’s known to possess antiviral activity . The major derivatives of theaflavins found in black tea are theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3’-gallate (TF2B), and theaflavin-3,3’-digallate (TF3) . Among these, TFDG is generally regarded as the most effective bioactive component .
One of the applications of TFDG is in the field of virology, specifically in the research of SARS-CoV-2. A study attempted to explore the potential role of TF3 in inhibiting various stages of the SARS-CoV-2 life cycle . The methods involved molecular docking studies of TF3 along with positive controls performed on eight different targets of SARS-CoV-2 followed by binding free energy (MM-GBSA) calculations . The docked complexes with favorable docking and binding free energy results were subjected to molecular dynamics (MD) simulation studies to assess the stability of the dock complex . Finally, TF3 and all the positive controls were taken for ADMET analysis . The results showed that TF3 had the highest binding energy against all the targets and formed more stable interactions for a longer duration on MD simulations with CLpro, RdRp, helicase, and spike protein . Also, the promising in-silico ADMET profile further warrants the exploration of this compound through in-vitro and in-vivo methods .
Sure, another application of Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is in the field of antioxidant research .
TFDG is a scavenger of superoxide in vitro, even more so than EGCG . This property makes it a potent antioxidant. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. They are sometimes called “free-radical scavengers.”
Another application of Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is in the field of cancer research .
TFDG has been found to reduce angiogenesis , which is the formation of new blood vessels. This process is implicated in non-liquid cancers, an area of intense current research . By decreasing vascular endothelial growth factor production and receptor phosphorylation, TFDG can potentially inhibit the growth of cancer cells .
The results or outcomes obtained from these studies provide quantitative data on the anti-angiogenic capacity of TFDG. For example, a decrease in vascular endothelial growth factor production and receptor phosphorylation would indicate that TFDG is effective in inhibiting angiogenesis .
properties
IUPAC Name |
[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEASWHWETFMWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H32O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
CAS RN |
30462-35-2 | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 230 °C | |
| Record name | Theaflavin 3,3'-digallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



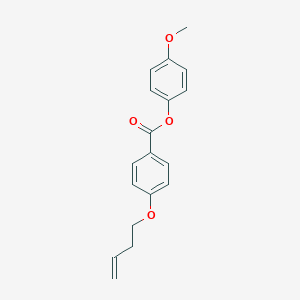
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
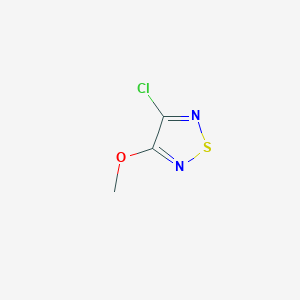
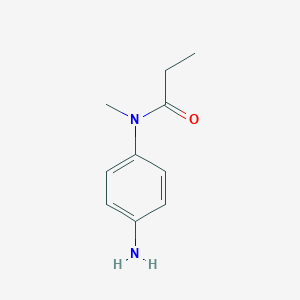
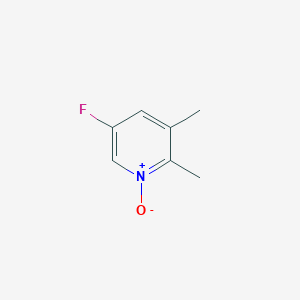
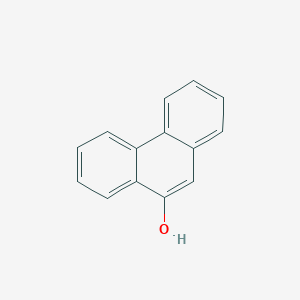
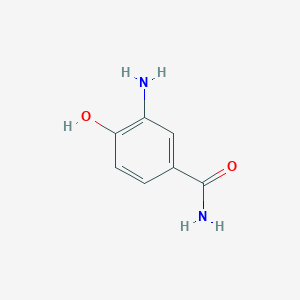

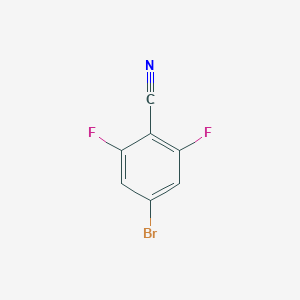
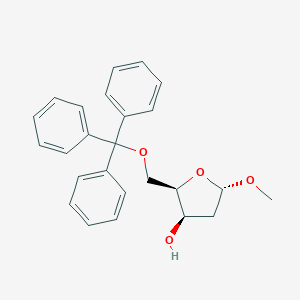
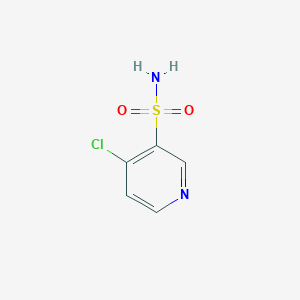
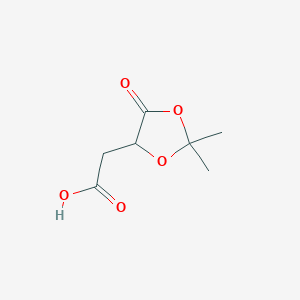
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
